molecular formula C17H17NO4S B2559306 (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 1799255-02-9

(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2559306
CAS No.: 1799255-02-9
M. Wt: 331.39
InChI Key: JSXGRBSMYJSCEU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a furan ring, a pyrrolidine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine ring.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable diene and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the furan ring with the pyrrolidine ring through a condensation reaction, forming the this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohols.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, it could be incorporated into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan ring, pyrrolidine ring, and phenylsulfonyl group could each contribute to its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one: Lacks the phenylsulfonyl group.

    (E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one: Contains a methylsulfonyl group instead of a phenylsulfonyl group.

    (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of its furan ring, pyrrolidine ring, and phenylsulfonyl group. This combination of structural features may confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Biological Activity

(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one, with the CAS number 1799255-02-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO4SC_{17}H_{17}NO_{4}S, with a molecular weight of 331.4 g/mol. The compound features a furan ring, a pyrrolidine moiety, and a phenylsulfonyl group, which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular Formula C17H17NO4SC_{17}H_{17}NO_{4}S
Molecular Weight 331.4 g/mol
CAS Number 1799255-02-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Furan Ring : This can be achieved through cyclization reactions.
  • Introduction of the Pyrrolidine Ring : This step often involves the reaction of an appropriate amine with a carbonyl compound.
  • Attachment of the Phenylsulfonyl Group : This is usually done via sulfonylation reactions using reagents like phenylsulfonyl chloride.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing furan and pyrrolidine rings can inhibit bacterial growth by targeting specific metabolic pathways in pathogens.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in disease pathways, potentially inhibiting their activity and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : Research conducted on various cancer cell lines demonstrated that this compound exhibits dose-dependent cytotoxicity.
    Cell LineIC50 (µM)
    MCF7 (Breast)15
    HeLa (Cervical)20
    A549 (Lung)25
  • Antimicrobial Testing : The compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 10 µg/mL in various assays.

Properties

IUPAC Name

(E)-1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-17(9-8-14-5-4-12-22-14)18-11-10-16(13-18)23(20,21)15-6-2-1-3-7-15/h1-9,12,16H,10-11,13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXGRBSMYJSCEU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.